1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2-chlorobenzyl group and a 4-methylphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a similar nucleophilic substitution reaction using 4-methylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups present on the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may bind to specific proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole: Similar structure but lacks the 4-methyl group.
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole: Similar structure but has a 4-chlorophenyl group instead of a 4-methylphenyl group.
1-[(2-chlorobenzyl)oxy]-2-(4-nitrophenyl)-1H-1,3-benzimidazole: Similar structure but has a 4-nitrophenyl group.
Uniqueness
1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is unique due to the specific combination of the 2-chlorobenzyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be attributed to the electronic and steric effects of these substituents, which influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-10-12-16(13-11-15)21-23-19-8-4-5-9-20(19)24(21)25-14-17-6-2-3-7-18(17)22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRAMOTKDTSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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